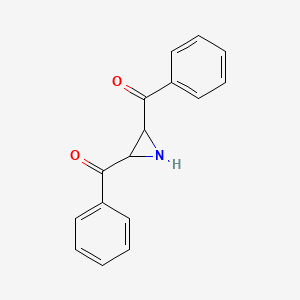
Methanone, 2,3-aziridinediylbis[phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methanone, 2,3-aziridinediylbis[phenyl-] is a complex organic compound that features a methanone group bonded to a 2,3-aziridinediyl moiety, which is further connected to two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, 2,3-aziridinediylbis[phenyl-] typically involves the reaction of phenyl(3-phenyloxiran-2-yl)methanone with hydrazine hydrate in ethanol under reflux conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the aziridine ring.
Industrial Production Methods: While specific industrial production methods for Methanone, 2,3-aziridinediylbis[phenyl-] are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Properties
CAS No. |
88714-57-2 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(3-benzoylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H13NO2/c18-15(11-7-3-1-4-8-11)13-14(17-13)16(19)12-9-5-2-6-10-12/h1-10,13-14,17H |
InChI Key |
PSUMSIXWSLDJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















